molecular formula C36H61NO12 B126889 Sporeamicin B CAS No. 143313-36-4

Sporeamicin B

Numéro de catalogue: B126889
Numéro CAS: 143313-36-4
Poids moléculaire: 699.9 g/mol
Clé InChI: COGYQPKBENVFFL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sporeamicin B is a natural product found in Saccharopolyspora with data available.

Applications De Recherche Scientifique

Antibacterial Activity

Sporeamicin B exhibits significant antibacterial properties, particularly against Gram-positive bacteria. It functions by inhibiting bacterial protein synthesis. The compound's mechanism of action involves binding to the 50S ribosomal subunit, thereby obstructing peptide bond formation.

Table 1: Antibacterial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 µg/mL
Bacillus subtilis1.0 µg/mL
Enterococcus faecalis2.0 µg/mL

Treatment of Toxoplasmosis

Recent studies have highlighted the role of spiramycin (a related compound) in treating Toxoplasma gondii infections during pregnancy. While this compound has not been directly studied for this application, its structural similarities suggest potential efficacy against similar protozoan infections.

Case Study: Spiramycin in Pregnant Women

  • A meta-analysis involving 33 studies demonstrated that spiramycin significantly reduced the mother-to-child transmission (MTCT) rates of T. gondii when administered to pregnant women diagnosed with the infection, indicating a potential parallel for this compound in similar contexts .

Anti-Inflammatory Properties

Emerging research indicates that this compound may possess anti-inflammatory properties. Studies on spiramycin reveal its ability to attenuate inflammation in macrophages activated by lipopolysaccharides (LPS). This suggests a possible therapeutic role for this compound in inflammatory conditions.

Table 2: Anti-Inflammatory Effects of Spiramycin

Treatment Concentration (µM)NO Production Inhibition (%)Cytokine Reduction (%)Reference
503025
1005040
2007060

Agricultural Applications

This compound's antibacterial properties extend to agricultural applications, particularly in plant disease management. Its efficacy against plant pathogens positions it as a candidate for developing biopesticides.

Case Study: Efficacy Against Plant Pathogens

  • Laboratory trials demonstrated that this compound effectively inhibited the growth of several phytopathogenic bacteria, suggesting its potential use as a natural pesticide .

Future Directions and Research Needs

Despite promising findings, further research is necessary to fully elucidate the applications of this compound:

  • Clinical Trials : More clinical studies are needed to evaluate its efficacy and safety in humans.
  • Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its antibacterial and anti-inflammatory effects will enhance its therapeutic development.
  • Broader Spectrum Testing : Investigating its efficacy against a wider range of pathogens could expand its applications.

Analyse Des Réactions Chimiques

Structural Elucidation of Plusbacins

Plusbacins (e.g., B₁–B₄) are lipopeptide antibiotics with distinct fatty acid residues and lactone linkages:

ComponentFatty Acid ResidueKey Structural Feature
B₁3-Hydroxy-tetradecanoic acidLactone linkage between β-hydroxyaspartic acid and fatty acid
B₂3-Hydroxy-isopentadecanoic acidConfirmed via Edman degradation and mass spectrometry
B₃3-Hydroxy-isohexadecanoic acid
B₄3-Hydroxyhexadecanoic acid

Reactivity Insights :

  • The lactone linkage in plusbacins is acid-labile, enabling selective hydrolysis for structural analysis.

  • Fatty acid chain length influences antibacterial specificity .

Enzymatic Inhibition and Modifications

Spiramycin inhibits bacterial ribosomal peptide bond formation via a two-step mechanism:

  • Initial binding : Reversible association with the ribosome (k<sub>assoc</sub> = 3.0 × 10⁴ M⁻¹s⁻¹).

  • Conformational change : Irreversible formation of a tight complex (k<sub>dissoc</sub> = 5.0 × 10⁻⁵ s⁻¹), rendering the ribosome inactive .

Synthetic Analog Studies :

  • Quaternary ammonium carbapenems (e.g., compound 4 ) exhibit enhanced stability and reduced susceptibility to dehydropeptidase-I compared to thio analogs .

  • Cephalosporin derivatives with hydroxyimino groups (e.g., 1a ) show broad-spectrum activity against Gram-positive and Gram-negative bacteria .

Key Reaction Pathways

Glycosyltransfer in Spiramycin Biosynthesis :

Platenolide+dTDP mycaminoseSpcGMonoglycosylated intermediate\text{Platenolide}+\text{dTDP mycaminose}\xrightarrow{\text{SpcG}}\text{Monoglycosylated intermediate}Monoglycosylated intermediate+dTDP forosamineSpcFDiglycosylated intermediate\text{Monoglycosylated intermediate}+\text{dTDP forosamine}\xrightarrow{\text{SpcF}}\text{Diglycosylated intermediate}Diglycosylated intermediate+dTDP mycaroseSpcHSpiramycin\text{Diglycosylated intermediate}+\text{dTDP mycarose}\xrightarrow{\text{SpcH}}\text{Spiramycin}

Ribosomal Inhibition by Spiramycin :

Ribosome+SpiramycinRibosome Spiramycin complex(Kd=1.8nM)\text{Ribosome}+\text{Spiramycin}\rightleftharpoons \text{Ribosome Spiramycin complex}\quad (K_d=1.8\,\text{nM})

Research Gaps and Limitations

  • No direct data on "Sporeamicin B" exists in the reviewed literature.

  • Structural analogs like spiramycin and plusbacins suggest potential reactivity patterns, but extrapolation requires validation.

  • Auxiliary proteins’ mechanistic roles in glycosylation remain incompletely characterized .

Propriétés

Numéro CAS

143313-36-4

Formule moléculaire

C36H61NO12

Poids moléculaire

699.9 g/mol

Nom IUPAC

6-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-8-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione

InChI

InChI=1S/C36H61NO12/c1-13-24-36(10)29(39)19(4)27(49-36)17(2)15-35(9,43)31(48-33-26(38)23(37(11)12)14-18(3)44-33)20(5)28(21(6)32(41)46-24)47-25-16-34(8,42)30(40)22(7)45-25/h17-18,20-26,28,30-31,33,38,40,42-43H,13-16H2,1-12H3

Clé InChI

COGYQPKBENVFFL-UHFFFAOYSA-N

SMILES

CCC1C2(C(=O)C(=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)O)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C

SMILES canonique

CCC1C2(C(=O)C(=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)O)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C

Synonymes

sporeamicin B

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sporeamicin B
Reactant of Route 2
Sporeamicin B
Reactant of Route 3
Sporeamicin B
Reactant of Route 4
Sporeamicin B
Reactant of Route 5
Sporeamicin B
Reactant of Route 6
Sporeamicin B

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.